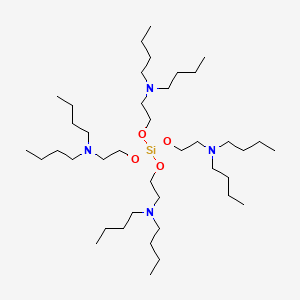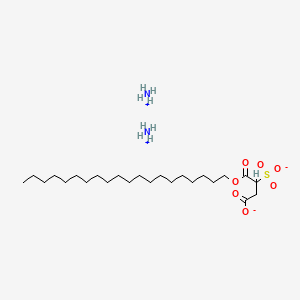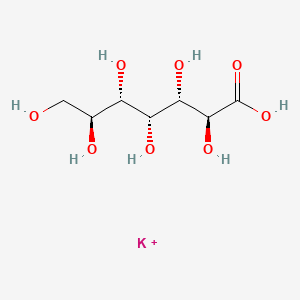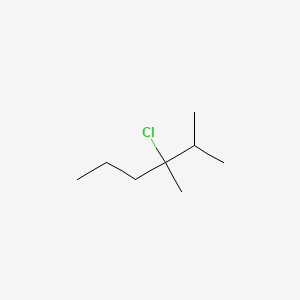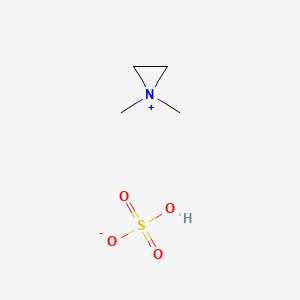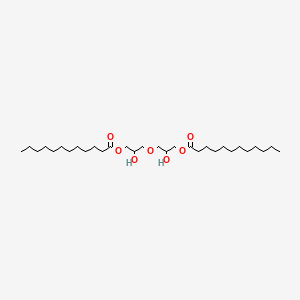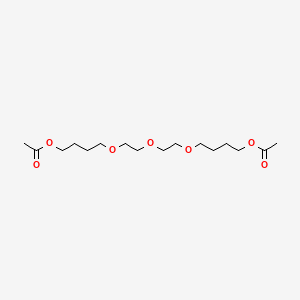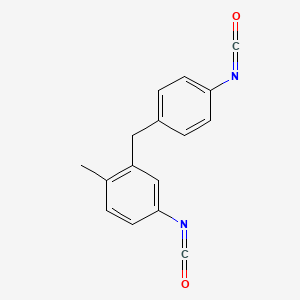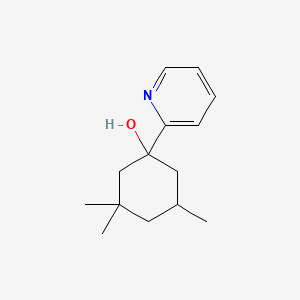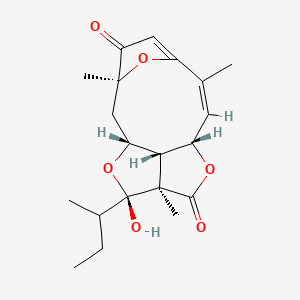
Eremantholide B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eremantholide B is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is primarily isolated from plants belonging to the Asteraceae family, particularly from the genus Lychnophora. These compounds have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory, anti-tumor, and antimicrobial activities.
准备方法
Synthetic Routes and Reaction Conditions
Eremantholide B can be synthesized through various chemical routes, although it is more commonly extracted from natural sources. The synthetic routes typically involve the formation of the lactone ring and the introduction of functional groups characteristic of sesquiterpene lactones. Common reagents used in these reactions include acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from plant sources. The process involves harvesting the plant material, followed by maceration and extraction using solvents such as ethanol or chloroform. The extract is then purified using techniques like chromatography to isolate this compound. Advances in biotechnological methods, such as plant cell culture, are also being explored to enhance the yield and sustainability of production.
化学反应分析
Types of Reactions
Eremantholide B undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents; conditions vary depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
Chemistry: Used as a model compound to study the reactivity and synthesis of sesquiterpene lactones.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Explored for its anti-inflammatory, anti-tumor, and antimicrobial properties. Studies have shown that Eremantholide B can inhibit the growth of cancer cells and reduce inflammation in various models.
作用机制
The mechanism of action of Eremantholide B involves its interaction with various molecular targets and pathways. It is known to modulate the activity of transcription factors such as NF-κB, which plays a crucial role in inflammation and immune responses. By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and other mediators. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
相似化合物的比较
Eremantholide B is often compared with other sesquiterpene lactones such as Eremantholide C, Lychnopholide, and Goyazensolide. While these compounds share similar structural features, this compound is unique in its specific functional groups and biological activities. For instance:
Eremantholide C: Known for its anti-inflammatory and anti-hyperuricemic effects.
Lychnopholide: Exhibits strong anti-tumor activity.
Goyazensolide: Noted for its antimicrobial properties.
These comparisons highlight the diverse potential of sesquiterpene lactones and the unique properties of this compound that make it a valuable compound for further research and development.
属性
CAS 编号 |
69883-96-1 |
|---|---|
分子式 |
C20H26O6 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
(1R,3S,7Z,9S,12R,13S,15R)-13-butan-2-yl-13-hydroxy-3,7,12-trimethyl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione |
InChI |
InChI=1S/C20H26O6/c1-6-11(3)20(23)19(5)16-13(24-17(19)22)7-10(2)12-8-15(21)18(4,25-12)9-14(16)26-20/h7-8,11,13-14,16,23H,6,9H2,1-5H3/b10-7-/t11?,13-,14+,16-,18-,19-,20-/m0/s1 |
InChI 键 |
ABLNQMKQYJQVRR-BTJXIAKESA-N |
手性 SMILES |
CCC(C)[C@]1([C@]2([C@@H]3[C@H](O1)C[C@]4(C(=O)C=C(O4)/C(=C\[C@@H]3OC2=O)/C)C)C)O |
规范 SMILES |
CCC(C)C1(C2(C3C(O1)CC4(C(=O)C=C(O4)C(=CC3OC2=O)C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


